N-(quinoxalin-6-yl)butyramide
Description
Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Drug Discovery
The journey of quinoxalines in medicinal research has been long and fruitful. Since the mid-20th century, synthetic quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, have been recognized for their potent antibacterial properties. mdpi.comresearchgate.net This led to the clinical use of drugs like Dioxidine in the 1970s as broad-spectrum antibacterial agents. mdpi.com The quinoxaline scaffold is also present in several natural antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. nih.gov
Over the decades, the significance of this scaffold has expanded dramatically beyond antibacterial applications. Modifications to the quinoxaline core have yielded compounds with a vast array of pharmacological activities, including anticancer, antiviral (including anti-HIV), antimalarial, anti-inflammatory, and antitubercular properties. researchgate.netmdpi.comnih.govencyclopedia.pub This remarkable versatility has established the quinoxaline motif as a valuable precursor and intermediate in drug discovery, prompting continuous research into new derivatives. nih.gov The ability to systematically modify the scaffold allows medicinal chemists to fine-tune the biological activity of the resulting molecules, leading to improved potency and potentially reduced toxicity. researchgate.net
Overview of N-(quinoxalin-6-yl)butyramide within the Landscape of Contemporary Chemical Biology Research
This compound belongs to the chemical class of N-acyl-quinoxalin-6-amines. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure represents a common strategic design in contemporary chemical biology. The core structure, quinoxalin-6-amine, serves as a key building block for creating libraries of compounds for biological screening. researchgate.net The process of N-acylation—in this case, adding a butyramide (B146194) group—is a fundamental tactic used to explore structure-activity relationships (SAR).
The investigation of closely related analogues provides insight into the potential relevance of this compound. For instance, researchers have synthesized and evaluated a series of N-(2,3-dimethoxyquinoxalin-6-yl) amides, including the butyramide derivative, for their activity as ligands for melatonin (B1676174) (MT1 and MT2) receptors. nih.gov This research demonstrates that the N-acyl-quinoxaline scaffold can be tailored to interact with specific G-protein coupled receptors, which are important targets in neuropharmacology.
The data below, extracted from a study on N-(2,3-dimethoxyquinoxalin-6-yl) amides, illustrates how modifying the acyl chain length (from acetamide (B32628) to butyramide) affects receptor binding affinity. nih.gov
| Compound Name | Acyl Group | MT1 Receptor Ki (nM) | MT2 Receptor Ki (nM) |
|---|---|---|---|
| N-(2,3-dimethoxyquinoxalin-6-yl)acetamide | -COCH3 | 15,000 | 3,700 |
| N-(2,3-dimethoxyquinoxalin-6-yl)propionamide | -COCH2CH3 | 3,200 | 1,500 |
| N-(2,3-dimethoxyquinoxalin-6-yl)butyramide | -COCH2CH2CH3 | 1,400 | 500 |
This data indicates that for this specific quinoxaline derivative, increasing the alkyl chain length to a butyryl group enhances the binding affinity for both MT1 and MT2 receptors. nih.gov Such findings underscore the importance of exploring simple amide derivatives like this compound in the search for new biologically active molecules.
Research Objectives and Scope of Academic Investigation for Quinoxaline-Based Butyramides
The primary objective for investigating quinoxaline-based compounds, including butyramide derivatives, is the discovery of novel therapeutic agents to address unmet medical needs, particularly in oncology and infectious diseases. nih.govnih.gov Academic research often focuses on the design, synthesis, and biological evaluation of libraries of related compounds to establish clear structure-activity relationships (SAR). mdpi.comnih.gov
The scope of these investigations typically includes:
Systematic Synthesis: The synthesis of a series of N-acyl quinoxaline derivatives where the acyl group is varied (e.g., acetyl, propionyl, butyryl) to probe how chain length and structure impact biological activity. nih.gov Multi-component reactions, such as the Ugi-Smiles reaction, are sometimes employed to rapidly generate diverse quinoxaline scaffolds for screening. clockss.org
Biological Screening: Evaluating these synthesized compounds against a panel of biological targets. This can include screening for anticancer activity against various cancer cell lines (like prostate or breast cancer), antimicrobial effects, or binding affinity to specific enzymes or receptors. nih.govnih.govekb.eg For example, quinoxaline derivatives have been specifically designed and evaluated as inhibitors of enzymes like reverse transcriptase for anti-HIV applications or topoisomerase II in cancer therapy. nih.govconicet.gov.ar
Mechanism of Action Studies: For compounds that show promising activity, further research is conducted to understand how they work at a molecular level. This might involve studies to see if a compound induces apoptosis (programmed cell death) in cancer cells or inhibits a key viral enzyme. nih.gov
Optimization of Lead Compounds: Once a "hit" compound is identified from initial screening, medicinal chemists aim to optimize its structure to improve potency and selectivity. This involves making small, targeted chemical modifications to the lead compound, a process for which a simple framework like a quinoxaline-based butyramide could serve as a starting point.
In essence, the academic investigation of molecules like this compound is driven by the goal of systematically exploring chemical space around a privileged scaffold to identify new and effective drug candidates. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-quinoxalin-6-ylbutanamide |
InChI |
InChI=1S/C12H13N3O/c1-2-3-12(16)15-9-4-5-10-11(8-9)14-7-6-13-10/h4-8H,2-3H2,1H3,(H,15,16) |
InChI Key |
MRPKXPRJUQZSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Quinoxalin 6 Yl Butyramide and Analogous Quinoxaline Amides
Strategies for the Construction and Derivatization of the Quinoxaline (B1680401) Core
The formation of the bicyclic quinoxaline ring system is a cornerstone of this synthesis. Various methods have been developed, broadly categorized into cyclocondensation reactions and intramolecular cyclizations.
Cyclocondensation Approaches for Quinoxaline Ring Formation
The most traditional and widely utilized method for quinoxaline synthesis is the cyclocondensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.orgmtieat.org This approach offers a straightforward route to the quinoxaline scaffold.
In the context of N-(quinoxalin-6-yl)butyramide synthesis, the key starting material is a substituted o-phenylenediamine, specifically 1,2,4-triaminobenzene or a protected equivalent. The reaction proceeds by the condensation of the two amino groups of the o-diamine with the two carbonyl groups of a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione, to form the pyrazine (B50134) ring fused to the benzene (B151609) ring.
Table 1: Examples of Cyclocondensation Reactions for Quinoxaline Synthesis
| o-Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Conditions | Product | Reference(s) |
| o-phenylenediamine | Glyoxal | Acetic acid, reflux | Quinoxaline | sapub.org |
| o-phenylenediamine | 2,3-Butanedione | Ethanol, reflux | 2,3-Dimethylquinoxaline | sapub.org |
| 4-Nitro-1,2-phenylenediamine | Glyoxal | Not specified | 6-Nitroquinoxaline | Inferred from nih.gov |
The reaction conditions for these condensations are often mild, though they can be influenced by the reactivity of both the diamine and the dicarbonyl compound. Catalysts such as acetic acid are commonly employed to facilitate the reaction. sapub.org The resulting quinoxaline can then be further functionalized. For the synthesis of this compound, a common precursor is 6-nitroquinoxaline, which is subsequently reduced to 6-aminoquinoxaline (B194958).
Intramolecular Cyclisation of N-Substituted Aromatic O-Diamines
An alternative strategy for forming the quinoxaline ring involves the intramolecular cyclization of an N-substituted aromatic o-diamine. This method typically starts with a 2-nitroaniline (B44862) derivative that is modified to introduce a side chain containing a carbonyl or a group that can be converted to a carbonyl. Subsequent reduction of the nitro group to an amine is followed by a spontaneous or catalyzed intramolecular cyclization to form the quinoxaline ring. sapub.org
For instance, the reaction of a 2-nitroaniline with an α-halo ketone would introduce the necessary side chain. Reduction of the nitro group would then lead to an intermediate that can cyclize to form a dihydroquinoxaline, which is subsequently oxidized to the quinoxaline. While this method is versatile, its application to the direct synthesis of 6-aminoquinoxaline derivatives is less common than the cyclocondensation approach.
Functionalization Approaches at the Quinoxaline-6-position for Amide Linkage
Once the 6-aminoquinoxaline core is synthesized, the next critical step is the formation of the amide bond to introduce the butyramide (B146194) side chain.
N-Acylation Reactions for Butyramide and Other Alkylamide Formation
The most direct method for the synthesis of this compound is the N-acylation of 6-aminoquinoxaline. This reaction is typically achieved by treating 6-aminoquinoxaline with an acylating agent such as butyryl chloride or butyric anhydride (B1165640). nih.gov The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct.
Analogous acylation reactions on 6-aminoquinoxalines have been reported, providing strong precedent for this transformation. For example, 6-aminoquinoxaline analogs have been successfully acylated using acetyl chloride to yield the corresponding acetamides. nih.gov The general conditions for such reactions involve dissolving the 6-aminoquinoxaline in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and adding the acylating agent in the presence of a base.
Table 2: Analogous N-Acylation Reactions of 6-Aminoquinoxaline Derivatives
| 6-Aminoquinoxaline Derivative | Acylating Agent | Base/Solvent | Product | Reference(s) |
| 2,3-Disubstituted-6-aminoquinoxaline | Acetyl chloride | Triethylamine/DCM | N-(2,3-disubstituted-quinoxalin-6-yl)acetamide | nih.gov |
| 2,3-Disubstituted-6-aminoquinoxaline | Phenylisocyanate | DIPEA/DCM | N-(2,3-disubstituted-quinoxalin-6-yl)phenylurea | nih.gov |
Based on these established procedures, the synthesis of this compound would proceed as illustrated in the following proposed reaction scheme:
Scheme 1: Proposed Synthesis of this compound via N-Acylation
Introduction of Varied Substituents on the Butyramide Side Chain
The introduction of varied substituents on the butyramide side chain of this compound would require the use of appropriately substituted acylating agents. For example, to introduce a methyl group at the 2-position of the butyramide chain, one would use 2-methylbutyryl chloride as the acylating agent.
However, a review of the current scientific literature does not provide specific examples of this compound analogs with substituents on the butyramide side chain. The synthesis of such compounds would likely follow the general N-acylation methodology described above, utilizing the corresponding substituted butyryl chlorides or anhydrides. The feasibility and yields of such reactions would depend on the nature and position of the substituent on the acylating agent, as steric hindrance could potentially impact the reaction efficiency.
Synthetic Routes for Specific this compound Derivatives
The synthesis of specific derivatives, such as those with methoxy (B1213986) substituents on the quinoxaline ring, requires the preparation of appropriately functionalized starting materials. The general principles of quinoxaline synthesis and subsequent amidation remain applicable.
The synthesis of N-(2,3-dimethoxyquinoxalin-6-yl)butyramide necessitates the initial construction of the 2,3-dimethoxy-6-aminoquinoxaline core. A plausible synthetic pathway is outlined below:
Formation of the Quinoxaline Ring: The synthesis would likely begin with the condensation of 4-nitro-1,2-phenylenediamine with 1,4-dibromo-2,3-butanedione (B1217914) to form 2,3-bis(bromomethyl)-6-nitroquinoxaline. sapub.org
Methoxylation: The bromomethyl groups can be substituted with methoxy groups. A more direct approach involves the reaction of 2,3-dichloro-6-nitroquinoxaline (B1269935) with sodium methoxide.
Reduction of the Nitro Group: The resulting 2,3-dimethoxy-6-nitroquinoxaline is then subjected to reduction, for instance, by catalytic hydrogenation (e.g., H₂/Pd-C), to yield 2,3-dimethoxyquinoxalin-6-amine. chemicalbook.comkoreascience.kr
Amidation: The final step is the acylation of 2,3-dimethoxyquinoxalin-6-amine with butyryl chloride or butyric anhydride in the presence of a non-nucleophilic base to afford the target compound, N-(2,3-dimethoxyquinoxalin-6-yl)butyramide. nih.govripublication.com
This modular approach allows for the synthesis of various analogs by using different substituted o-phenylenediamines or by introducing alternative alkoxy groups in the second step.
The synthesis of N-(3-methoxyquinoxalin-2-ylmethyl)-butyramide involves the preparation of a quinoxaline with a methoxy group at the 3-position and an aminomethyl group at the 2-position.
Precursor Synthesis: A potential starting point is the synthesis of 2-(chloromethyl)-3-methoxyquinoxaline. This can be achieved from a suitable quinoxalinone precursor, which is first chlorinated and then methoxylated.
Conversion to Amine: The chloromethyl group is a versatile handle for introducing the amine functionality. It can be converted to the corresponding azide (B81097) followed by reduction, or directly reacted with an amine equivalent like potassium phthalimide (B116566) (Gabriel synthesis) followed by hydrazinolysis to yield 2-(aminomethyl)-3-methoxyquinoxaline.
Final Acylation: The resulting primary amine is then acylated with butyryl chloride or a related reagent under standard conditions to yield N-(3-methoxyquinoxalin-2-ylmethyl)-butyramide. nih.gov
This synthetic strategy offers flexibility for creating analogs by varying the alkoxy group or by using different acylating agents in the final step.
Analytical Characterization Techniques for Structural Confirmation
The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. Beyond basic identification data, these methods provide detailed insights into the molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for the structural analysis of quinoxaline amides.
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those for the aromatic protons on the quinoxaline core, the protons of the butyramide side chain (α-CH₂, β-CH₂, and γ-CH₃), and the amide N-H proton, which typically appears as a broad singlet. ripublication.comnih.gov
¹³C NMR: Reveals the number of distinct carbon environments. Characteristic signals include those for the carbonyl carbon of the amide group (typically in the 165-175 ppm range) and the carbons of the quinoxaline ring system. ripublication.com
2D NMR Techniques: For unambiguous assignment of complex spectra, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities.
Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of the synthesized compounds.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. nih.gov
Tandem MS (MS/MS): Can be used to fragment the molecular ion and analyze the resulting daughter ions. This provides valuable structural information, particularly about the connectivity of the quinoxaline core and the amide side chain.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For this compound derivatives, characteristic absorption bands would include:
N-H stretching vibration of the amide group (around 3300 cm⁻¹). ripublication.com
C=O stretching vibration of the amide carbonyl group (typically in the range of 1650-1680 cm⁻¹). ripublication.com
C=N and C=C stretching vibrations associated with the quinoxaline ring.
The combination of these analytical techniques provides a comprehensive and definitive structural confirmation for this compound and its analogs.
| Technique | Expected Observations for this compound Derivatives |
| ¹H NMR | Signals for quinoxaline aromatic protons, amide N-H proton, and aliphatic protons of the butyryl group (CH₂, CH₂, CH₃). |
| ¹³C NMR | Resonances for quinoxaline carbons and aliphatic carbons, with a characteristic downfield signal for the amide carbonyl carbon. |
| HRMS | Accurate mass measurement corresponding to the calculated molecular formula. |
| IR | Characteristic absorption bands for N-H stretch (amide), C=O stretch (amide), and aromatic C=C/C=N stretches. |
Structure Activity Relationship Sar Studies of N Quinoxalin 6 Yl Butyramide Derivatives
Elucidation of Essential Pharmacophoric Features of Quinoxaline-Amide Scaffolds
The quinoxaline-amide scaffold is recognized as a key pharmacophore, a molecular framework responsible for a drug's biological activity. researchgate.netnih.gov The arrangement of the quinoxaline (B1680401) ring and the amide group, along with their substituents, dictates the molecule's interaction with its biological target.
The butyramide (B146194) moiety plays a crucial role in how these compounds bind to their target receptors. Research on melatonin (B1676174) receptor ligands, for instance, has highlighted the importance of an aliphatic chain of variable length linked to an N-alkylamide. nih.govresearchgate.net This chain and amide group are critical components of the pharmacophore for melatonin receptor agonists. researchgate.net Specifically, a propyl group has been identified as a favorable option for achieving high affinity. nih.gov The length and nature of the alkyl chain can significantly impact the binding affinity, with a six-atom distance between the methoxy (B1213986) group (or a bioisostere) and the first nitrogen of the side chain being suggested as optimal for high MT1/MT2 affinity in some quinoxaline derivatives. researchgate.net
Substituents on the quinoxaline ring system have a profound effect on the biological potency of these compounds. mdpi.com The position and nature of these substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target.
For example, in the context of Pim kinase inhibitors, introducing halogenated substituents at positions 6 and 7 of the quinoxaline scaffold has been explored to create hydrophobic interactions within the ATP binding site. mdpi.com The nature of the halogen at position 7 was found to have significant repercussions on the compound's activity. mdpi.com Specifically, a bromine substituent at this position resulted in a potent derivative. mdpi.com At position 6, various halogenated substituents led to similar inhibitory trends for Pim-1, while smaller (fluorine) and bulkier (bromine) substituents improved the inhibition of the Pim-2 isoform. mdpi.com
In another study on ASK1 inhibitors, modifications to the quinoxaline ring revealed that a dibromo substitution resulted in the most potent inhibitory activity. nih.govnih.gov In contrast, nitro, dimethyl, dichloro, dimethoxy, and benzene (B151609) ring substitutions showed varied and generally lower levels of activity. nih.gov This highlights the sensitivity of biological potency to the specific substituents on the quinoxaline core.
Table 1: Influence of Quinoxaline Ring Substituents on Biological Activity
| Target | Position of Substitution | Substituent | Observed Effect on Potency | Reference |
| Pim-1/Pim-2 Kinase | 7 | Bromine | Increased potency | mdpi.com |
| Pim-2 Kinase | 6 | Fluorine, Bromine | Improved inhibition | mdpi.com |
| ASK1 | - | Dibromo | Strongest inhibitory activity | nih.gov |
| ASK1 | - | Nitro, Dimethyl, Dichloro, Dimethoxy, Benzene | Varied, generally lower activity | nih.gov |
Positional Isomerism and Its Impact on the Bioactivity of N-(quinoxalin-6-yl)butyramide Analogs
While specific studies focusing solely on the positional isomerism of this compound are not extensively detailed in the provided context, the broader principles of SAR in quinoxaline derivatives suggest that the position of the butyramide group on the quinoxaline ring would significantly impact bioactivity. The relative positions of substituents can alter the molecule's shape, polarity, and ability to form key interactions with a biological target. For instance, moving the butyramide from the 6-position to other positions on the quinoxaline ring would likely alter its orientation within a receptor's binding pocket, potentially leading to a dramatic change in biological effect.
Bioisosteric Replacement Strategies Involving the Quinoxaline Nucleus
Bioisosteric replacement is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing atoms or groups of atoms with others that have similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com
The quinoxaline ring has been investigated as a bioisostere for the indole (B1671886) ring found in melatonin. nih.govresearchgate.net The rationale behind this is that the indole nucleus is not essential for binding to melatonin receptors, and replacing it with other aromatic rings has led to the design of potent ligands. nih.gov The quinoxaline ring is considered a bioisostere of both naphthalene (B1677914) and quinoline, which have also been successfully used to replace the indole ring in melatonin analogs. nih.govresearchgate.net This structural approximation aims to develop new melatoninergic ligands by leveraging the favorable properties of the quinoxaline scaffold. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Quinoxaline-Based Butyramides
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.
Several 2D and 3D-QSAR models have been developed for various classes of quinoxaline derivatives to predict their biological activities, such as anti-tubercular and anticancer effects. nih.govnih.gov These models often employ methods like Genetic Algorithm (GA) and Simulated Annealing (SA) for variable selection to identify key molecular descriptors that influence activity. nih.gov For instance, 2D-QSAR modeling has identified important topological and electrostatic descriptors for the anti-tubercular activity of quinoxaline derivatives. nih.gov Similarly, 3D-QSAR techniques have been used to analyze the steric and electrostatic field effects of these molecules. nih.gov
While a specific QSAR model for quinoxaline-based butyramides is not detailed, the successful application of QSAR to other quinoxaline derivatives suggests that this approach would be highly valuable for this class of compounds as well. Such models could guide the synthesis of new this compound analogs with optimized biological potency.
Computational Chemistry and in Silico Analysis of N Quinoxalin 6 Yl Butyramide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the interaction between a small molecule ligand and a protein target.
For N-(quinoxalin-6-yl)butyramide, molecular docking simulations would be used to predict its binding mode within the active site of a specific biological target. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the receptor. Each of these poses is then scored based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.
While no specific docking studies for this compound were found, studies on other quinoxaline (B1680401) derivatives have successfully predicted their binding poses and affinities against various targets. For instance, different quinoxaline analogs have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) and other kinases to rationalize their anticancer activity.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |
|---|---|---|
| Kinase A | -8.5 | LYS721, MET769, ARG817 |
| Protease B | -7.2 | ASP25, GLY27, ILE50 |
| Receptor C | -9.1 | TYR100, PHE258, TRP341 |
Note: This table is for illustrative purposes only, as no specific data for this compound is available.
A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. Identifying these "hotspots" is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
For this compound, one would expect the quinoxaline ring to participate in hydrophobic and pi-stacking interactions, while the amide group could act as a hydrogen bond donor and acceptor. The butyryl chain would likely occupy a hydrophobic pocket within the binding site.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its conformational flexibility and the stability of the binding interactions predicted by molecular docking. An MD simulation calculates the motion of atoms in the system over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide valuable information about the molecule's geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.
For this compound, DFT calculations could be used to determine its optimized 3D structure, molecular electrostatic potential map (which indicates regions prone to electrophilic or nucleophilic attack), and the energies of its HOMO and LUMO. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: This table is for illustrative purposes only, as no specific data for this compound is available.
Pharmacophore Modeling and Virtual Screening Approaches for Novel Analogs
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific target. A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the ligand-receptor complex itself.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, is a powerful tool for identifying novel and structurally diverse compounds with the potential for similar biological activity.
Predictive Computational Models for Structure-Activity Landscape Exploration
Exploring the structure-activity relationship (SAR) landscape is a fundamental aspect of medicinal chemistry. Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the chemical structure of a series of compounds with their biological activity.
For a series of analogs of this compound, a QSAR model could be built to predict the activity of new, unsynthesized compounds. This would involve calculating various molecular descriptors (e.g., physicochemical properties, topological indices) for the known compounds and using statistical methods to build a mathematical model that relates these descriptors to their measured activity. Such models are invaluable for prioritizing the synthesis of new compounds with potentially improved properties.
Advanced Preclinical Research Paradigms and Future Perspectives for Quinoxaline Based Butyramides
Development and Application of Advanced In Vitro Efficacy Models
The limitations of traditional two-dimensional (2D) cell cultures in predicting clinical outcomes have spurred the development of more physiologically relevant in vitro systems. For evaluating compounds like N-(quinoxalin-6-yl)butyramide, advanced models such as three-dimensional (3D) organoids and high-throughput screening (HTS) platforms are becoming indispensable.
Organoid technology, which involves growing self-organizing 3D structures from adult stem cells, offers a superior representation of human tissue biology compared to conventional 2D cultures. ijpsjournal.comcrownbio.com These "mini-organs" can replicate key aspects of their source tissue's structure and function, making them powerful tools for assessing drug efficacy and toxicity. ijpsjournal.comstemcell.com Patient-derived organoids (PDOs), in particular, allow for personalized drug screening, which could be instrumental in identifying patient populations responsive to quinoxaline-based therapies. ijpsjournal.com For instance, patient-derived tumor organoids have been shown to predict patient responses to chemotherapy with high accuracy. stemcell.com
High-throughput screening (HTS) enables the rapid evaluation of large libraries of compounds, which is crucial for exploring the chemical space around the quinoxaline-butyramide scaffold. mdpi.com Combining HTS with advanced models allows for more efficient identification of potent and selective analogs. nih.govnih.gov Microdroplet-based reaction screening, for example, can accelerate the optimization of synthesis conditions for quinoxaline (B1680401) derivatives, facilitating the rapid generation of compound libraries for biological testing. nih.govresearchgate.net
| Model Type | Description | Advantages for Quinoxaline Research | Limitations |
|---|---|---|---|
| 2D Cell Culture | Monolayer of cells grown on a flat substrate. | Cost-effective, high-throughput, suitable for initial toxicity and activity screening. | Lacks physiological relevance, poor representation of cell-cell interactions and tissue architecture. |
| 3D Spheroids | Self-assembled aggregates of cells grown in suspension or non-adherent plates. | Better mimics tumor microenvironment, gradients of nutrients and oxygen. | Limited cell-type diversity, may lack complex tissue structure. |
| Organoids | Self-organizing 3D structures derived from stem cells, recapitulating organ-specific functions. ijpsjournal.com | High physiological relevance, allows for patient-specific drug testing, models genetic diseases. ijpsjournal.comj-organoid.org | High cost, complex culture protocols, potential for variability. ijpsjournal.com |
| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate the activities and mechanics of human organs. | Allows for modeling of multi-organ interactions and pharmacokinetic properties. | Technologically complex, lower throughput compared to other models. |
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
Understanding the precise mechanism of action is critical for the development of any therapeutic agent. The integration of "omics" technologies—genomics, proteomics, and metabolomics—provides a holistic view of the cellular response to this compound and its analogs.
Proteomics, the large-scale study of proteins, can identify the direct targets of a compound and downstream signaling pathways that are affected. Studies on other quinoxaline derivatives have successfully used proteomics to understand their biological effects. For example, proteomic analysis of Entamoeba histolytica treated with quinoxaline derivatives revealed deregulation of proteins involved in the cytoskeleton, intracellular traffic, and redox homeostasis, explaining the compounds' anti-parasitic activity. frontiersin.orgnih.goved.ac.uk Such an approach could pinpoint the specific cellular machinery perturbed by this compound.
Genomic profiling can identify genetic biomarkers that predict sensitivity or resistance to a drug, aiding in patient stratification. Transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression patterns following treatment, offering clues about the compound's mechanism. Metabolomics, the study of metabolic processes, can uncover alterations in cellular metabolism induced by the compound, which is particularly relevant for anticancer agents that often target metabolic vulnerabilities of cancer cells.
| Omics Technology | Key Application | Potential Insights for this compound |
|---|---|---|
| Genomics/Transcriptomics | Identify genetic markers of drug response; analyze changes in gene expression. | Discovery of predictive biomarkers for patient selection; elucidation of transcriptional regulatory networks affected by the compound. |
| Proteomics | Identify drug targets and off-targets; characterize signaling pathway modulation. frontiersin.org | Direct identification of protein binding partners; understanding of post-translational modifications and pathway activation/inhibition. nih.gov |
| Metabolomics | Analyze changes in cellular metabolism. | Identification of metabolic pathways disrupted by the compound; understanding of its effects on cellular energy and biosynthesis. |
| Integrative Omics | Combine data from multiple omics platforms for a systems-level understanding. | Comprehensive model of the drug's mechanism of action, linking genetic changes to protein function and metabolic output. |
Strategies for Lead Optimization and Compound Refinement towards Enhanced Biological Profiles
Lead optimization is a critical process in drug discovery that aims to enhance the desirable properties of a hit compound while minimizing its undesirable ones. danaher.compatsnap.com For this compound, this involves systematically modifying its chemical structure to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).
A key strategy is the elucidation of the Structure-Activity Relationship (SAR), which involves synthesizing and testing a series of analogs to understand how different chemical modifications affect biological activity. nih.govresearchgate.net For this compound, modifications could be made to the butyramide (B146194) side chain (e.g., altering its length, branching, or introducing different functional groups) or to the quinoxaline core (e.g., adding substituents at various positions). nih.govresearchgate.net For example, SAR studies on other quinoxaline series have shown that the nature and position of substituents on the quinoxaline ring are crucial for activity. nih.gov
Structure-based drug design, utilizing techniques like X-ray crystallography and computational modeling, can guide these modifications by providing insights into how the compound binds to its biological target. patsnap.com This allows for the rational design of analogs with improved binding affinity and selectivity. The goal is to refine the lead compound into a preclinical candidate with an optimal balance of efficacy and drug-like properties. danaher.com
| Compound ID | Modification on Quinoxaline Ring (R1) | Modification on Butyramide Chain (R2) | Biological Activity (IC50, µM) |
|---|---|---|---|
| Lead (Parent) | -H | -CH2CH2CH3 | 5.2 |
| Analog A | 7-Chloro | -CH2CH2CH3 | 1.8 |
| Analog B | -H | -CH(CH3)2 (isobutyramide) | 8.5 |
| Analog C | 7-Methoxy | -CH2CH2CH3 | 6.1 |
| Analog D | 7-Chloro | -CH2-Cyclopropyl | 0.9 |
Identification of Novel Therapeutic Targets for the Quinoxaline Scaffold Beyond Current Knowledge
The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov While this compound may have been developed for a specific purpose, the underlying scaffold holds potential for activity against numerous other targets. Exploring these novel applications can significantly expand the therapeutic value of this compound class.
Quinoxaline derivatives have been reported to inhibit various enzymes, including protein kinases (e.g., VEGFR, EGFR), histone deacetylases (HDACs), and viral proteases. nih.govresearchgate.net They can also interact with DNA and modulate the activity of receptors. ijpsjournal.com For example, certain quinoxaline derivatives have shown promise as antiviral agents against pathogens like influenza and SARS-CoV-2 by targeting viral proteins such as the NS1 protein or the main protease. nih.gov Others have demonstrated activity against Mycobacterium tuberculosis and various protozoan parasites. nih.govnih.govnih.gov
Target identification can be pursued through phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease without a preconceived target. Subsequent target deconvolution studies, often using proteomic or genetic approaches, can then identify the molecular target responsible for the observed effect. This approach could uncover entirely new mechanisms and therapeutic indications for quinoxaline-butyramides.
| Target Class | Specific Examples | Therapeutic Area | Rationale based on Quinoxaline Literature |
|---|---|---|---|
| Protein Kinases | c-Met, FGFR, PDGFR, JNK1 researchgate.netresearchgate.net | Oncology, Inflammatory Diseases | Quinoxaline is a common scaffold in kinase inhibitors. researchgate.net |
| Viral Enzymes | HIV Reverse Transcriptase, SARS-CoV-2 Main Protease nih.govnih.gov | Infectious Diseases (Viral) | Derivatives show potent antiviral activity through enzyme inhibition. nih.govnih.gov |
| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Infectious Diseases (Bacterial) | Many quinoxaline derivatives possess broad-spectrum antibacterial properties. pharmaceuticaljournal.net |
| Epigenetic Targets | Histone Deacetylases (HDACs) nih.gov | Oncology | The quinoxaline core can act as a zinc-binding pharmacophore in HDAC inhibitors. nih.gov |
| Parasitic Targets | Thioredoxin Reductase (E. histolytica) frontiersin.org | Infectious Diseases (Parasitic) | Quinoxaline 1,4-di-N-oxides show potent antiprotozoal activity. nih.govnih.gov |
Broader Impact and Interdisciplinary Applications of Quinoxaline-Butyramide Research in Chemical Biology and Medicinal Chemistry
Research into this compound and related compounds extends beyond the development of a single drug. It contributes significantly to the broader fields of chemical biology and medicinal chemistry. bohrium.com The versatility of the quinoxaline core makes it an invaluable tool for creating chemical probes to study biological processes. cimap.res.in By designing and synthesizing specific quinoxaline-based molecules, researchers can selectively modulate the function of proteins and pathways, thereby dissecting complex biological systems.
In medicinal chemistry, the continued exploration of the quinoxaline scaffold reinforces its status as a privileged pharmacophore. nih.gov Each new study, whether it focuses on synthesis, SAR, or mechanistic elucidation, adds to the collective knowledge base, informing the design of future therapeutic agents for a wide range of diseases. cimap.res.inmdpi.com The development of novel synthetic methodologies, often spurred by the need to create diverse compound libraries, can also have a lasting impact on the field of organic chemistry. nih.gov
Ultimately, the interdisciplinary research encompassing chemistry, biology, and pharmacology that focuses on quinoxaline-butyramides exemplifies the modern drug discovery process. It highlights how a deep understanding of a chemical scaffold can lead to the development of not only new medicines but also new tools and fundamental knowledge that propel the entire biomedical research enterprise forward. nih.gov
Q & A
What are the standard synthetic routes for preparing N-(quinoxalin-6-yl)butyramide, and how can reaction conditions be optimized for improved yield?
Basic Research Question
A common approach involves coupling quinoxalin-6-amine with butyryl chloride or its activated derivatives. For example, acylation reactions in anhydrous solvents (e.g., dichloromethane or pyridine) under nitrogen atmosphere are typical. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reactivity . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. To optimize yield, factors such as stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to amine), temperature (room temperature to 60°C), and reaction time (2–24 hours) should be systematically tested. Characterization via -NMR and ESI-MS is critical to confirm structure and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
